
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is an organic compound that belongs to the class of indole derivatives . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been used to synthesize a variety of indole derivatives . For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones .Chemical Reactions Analysis
Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They have been used in the development of new drugs .Mécanisme D'action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Biochemical Pathways
The compound is involved in the MAP kinase signal transduction pathway This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress
Avantages Et Limitations Des Expériences En Laboratoire
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells. It has been extensively studied and has shown promising results in a variety of cell types. However, there are also limitations to using this compound in lab experiments. It may not be effective in all cell types, and its effects may be dose-dependent. Additionally, the inhibition of PLD enzymes may have off-target effects that need to be carefully considered.
Orientations Futures
There are several future directions for the study of (3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone. One potential area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the role of PLD enzymes in disease states, including cancer and neurodegenerative diseases. Additionally, the use of this compound in combination with other therapies may lead to synergistic effects that could be beneficial in the treatment of various diseases.
Méthodes De Synthèse
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-fluorophenylboronic acid, 4-bromo-2-chloropyridine, and indoline-1-carboxylic acid to produce (5-(pyridin-4-yl)indolin-1-yl)(3-fluorophenyl)methanone. This compound is then treated with trifluoroacetic anhydride to obtain the final product, this compound.
Applications De Recherche Scientifique
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit PLD enzymes in a variety of cell types, including cancer cells, neurons, and immune cells. This inhibition has been linked to a number of cellular processes, including cell migration, proliferation, and survival.
Propriétés
IUPAC Name |
(3-fluorophenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-18-3-1-2-17(13-18)20(24)23-11-8-16-12-15(4-5-19(16)23)14-6-9-22-10-7-14/h1-7,9-10,12-13H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBKZRAIUSJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)
![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)
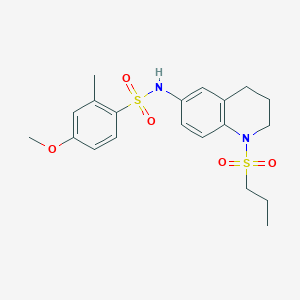
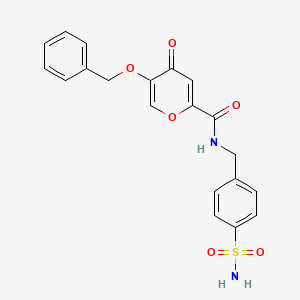
![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2901634.png)
![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2901635.png)
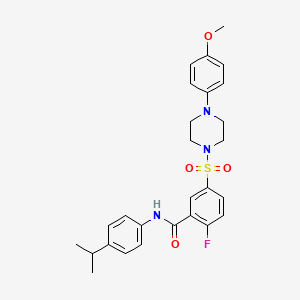

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
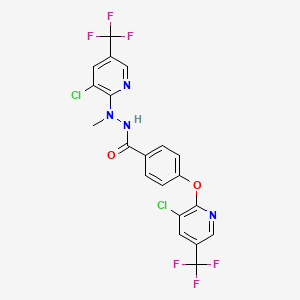

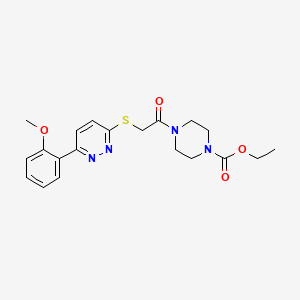
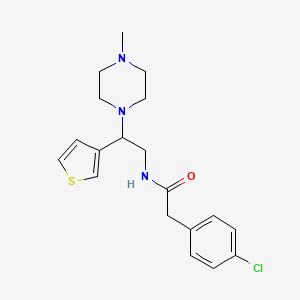
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)